molecular formula C12H15IN2O2 B12564978 4-Morpholineacetamide, N-(2-iodophenyl)- CAS No. 143423-97-6

4-Morpholineacetamide, N-(2-iodophenyl)-

Cat. No.: B12564978
CAS No.: 143423-97-6
M. Wt: 346.16 g/mol
InChI Key: CNSKXKDFFIYDSV-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(2-iodophenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring, an acetamide group, and an iodine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetamide, N-(2-iodophenyl)- typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the morpholine derivative with acetic anhydride or acetyl chloride.

    Iodination of the Phenyl Ring: The iodination of the phenyl ring is achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production methods for 4-Morpholineacetamide, N-(2-iodophenyl)- may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetamide, N-(2-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

4-Morpholineacetamide, N-(2-iodophenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(2-iodophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineacetamide, N-(4-iodophenyl)-: Similar structure but with the iodine atom at the para position.

    4-Morpholineacetamide, N-(2-bromophenyl)-: Similar structure but with a bromine atom instead of iodine.

    4-Morpholineacetamide, N-(2-chlorophenyl)-: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

4-Morpholineacetamide, N-(2-iodophenyl)- is unique due to the presence of the iodine atom at the ortho position, which can influence its reactivity and interaction with biological targets. The iodine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable tool in research and industrial applications.

Properties

CAS No.

143423-97-6

Molecular Formula

C12H15IN2O2

Molecular Weight

346.16 g/mol

IUPAC Name

N-(2-iodophenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C12H15IN2O2/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)

InChI Key

CNSKXKDFFIYDSV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2I

Origin of Product

United States

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